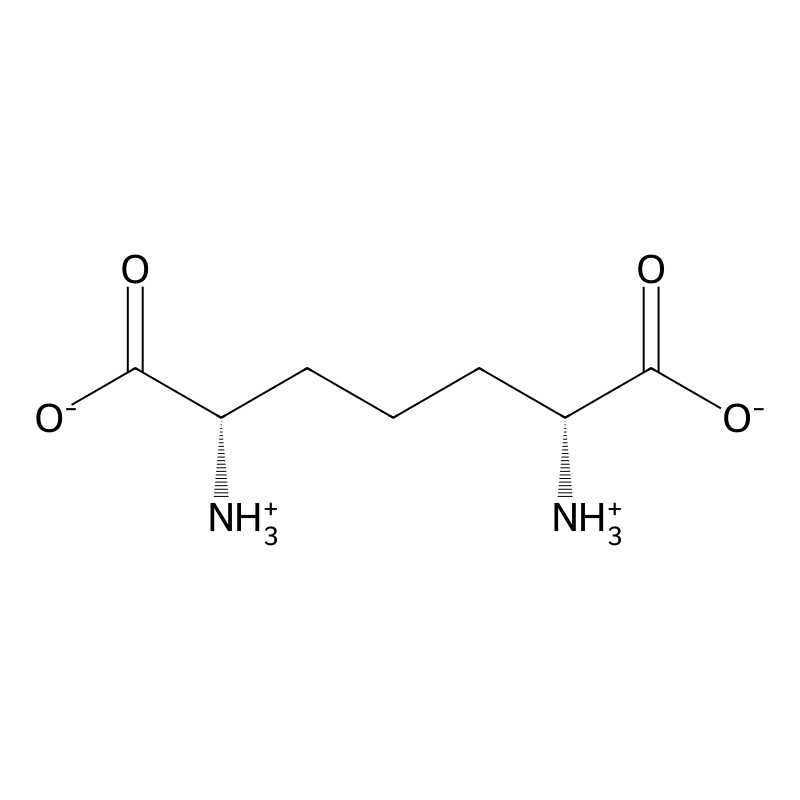

meso-2,6-Diaminopimelic acid

Content Navigation

Avoid assay artifacts caused by racemic DAP mixtures. Stereopure meso-2,6-Diaminopimelic acid (meso-DAP, CAS 922-54-3) ensures exclusive LysA substrate and NOD1 ligand activity. • Eliminates LL-/DD-isomer competitive inhibition for accurate IC50 data. • Guarantees 100% theoretical yield in L-lysine biocatalysis. • Confirmed stereopurity (≥98%) for reproducible immunological studies. Procure with confidence for antibiotic discovery and immunomodulator synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

meso-2,6-Diaminopimelic acid (meso-DAP, CAS 922-54-3) is a critical intermediate in the bacterial diaminopimelate pathway for L-lysine biosynthesis and a foundational building block of the peptidoglycan cell wall in Gram-negative and specific Gram-positive bacteria [1]. Characterized by its (2R, 6S) stereoconfiguration, meso-DAP is distinguished from its LL- and DD-stereoisomers by its unique biological recognition [2]. It serves as the exclusive substrate for diaminopimelate decarboxylase (LysA) and is the specific molecular motif recognized by the mammalian NOD1 innate immune receptor [1]. For procurement, sourcing stereopure meso-DAP is critical for high-fidelity enzymatic assays, biocatalytic L-lysine production, and the synthesis of targeted immunomodulators, where isomeric purity dictates assay reproducibility and receptor binding affinity[2].

Research & Procurement Fit

References

- [1] Uehara, A., et al. "Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1." The Journal of Immunology 177.3 (2006): 1796-1804.

- [2] Misono, H., et al. "Characterization of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum and its distribution in bacteria." Agricultural and Biological Chemistry 50.11 (1986): 2729-2734.

Substituting pure meso-DAP with racemic DAP mixtures or its LL-DAP stereoisomer introduces severe performance deficits in both enzymatic and immunological workflows[1]. In enzymatic screening, enzymes such as DAP dehydrogenase and DAP decarboxylase are highly stereospecific; the presence of LL-DAP and DD-DAP in racemic mixtures acts as competitive inhibitors, skewing Michaelis-Menten kinetics and generating spurious IC50 data during antibiotic drug discovery [2]. In immunology, the NOD1 receptor strictly requires the meso-configuration for activation [1]. Utilizing LL-DAP or racemic mixtures to synthesize peptidoglycan fragments (e.g., iE-DAP) results in biologically inactive ligands or drastically reduced potency, leading to false negatives in innate immunity research [1]. Consequently, stereopure meso-DAP is non-negotiable for applications requiring precise receptor agonism or unconfounded enzymatic turnover[3].

Substitution Risk: Isomer Mismatch

References

- [1] Uehara, A., et al. "Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1." The Journal of Immunology 177.3 (2006): 1796-1804.

- [2] Misono, H., et al. "Characterization of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum and its distribution in bacteria." Agricultural and Biological Chemistry 50.11 (1986): 2729-2734.

- [3] UniProtKB - P0A6B4 (DCAR_ECOLI). "lysA - Diaminopimelate decarboxylase - Escherichia coli (strain K12)." UniProt.

NOD1 Agonism: meso-DAP vs. LL-DAP

The mammalian NOD1 receptor exclusively recognizes the meso-configuration of diaminopimelic acid. When evaluated in HEK-Blue NOD1 cell assays, meso-DAP derivatives (such as C12-iE-DAP) exhibit potent receptor agonism with an EC50 of 170 nM [1]. In direct contrast, structural analogs constrained to the LL-DAP or DD-DAP stereoisomers fail to activate the receptor, remaining biologically inactive [2].

| Evidence Dimension | NOD1 receptor activation (NF-κB transcriptional activity / EC50) |

| Target Compound Data | meso-DAP derivatives exhibit potent NOD1 agonism (e.g., EC50 = 170 nM). |

| Comparator Or Baseline | LL-DAP and DD-DAP stereoisomers. |

| Quantified Difference | LL-DAP and DD-DAP derivatives are biologically inactive or exhibit negligible NOD1 activation compared to the potent nanomolar activity of meso-DAP analogs. |

| Conditions | HEK-Blue NOD1 cell assays measuring NF-κB transcriptional activity after 20 h incubation. |

Procurement of pure meso-DAP is essential for synthesizing active NOD1 ligands; using LL-DAP results in a complete loss of immunostimulatory function.

Km LL-DAP: 3.6 × 10−2 M

Difference: ~3,270-fold

DAP Dehydrogenase Substrate Specificity

DAP dehydrogenase exhibits absolute stereospecificity for the meso-isomer. Kinetic profiling of the enzyme from Corynebacterium glutamicum demonstrates a Km of 3.1 mM for meso-DAP [1]. The D and L isomers of 2,6-diaminopimelate are not turned over by the enzyme; rather, they competitively inhibit the oxidative deamination of meso-DAP [1].

| Evidence Dimension | Oxidative deamination kinetics (Km and competitive inhibition) |

| Target Compound Data | meso-DAP is the exclusive substrate (Km = 3.1 mM for C. glutamicum DAPDH). |

| Comparator Or Baseline | LL-DAP and DD-DAP isomers. |

| Quantified Difference | LL-DAP and DD-DAP show zero substrate turnover and instead act as competitive inhibitors of meso-DAP oxidative deamination. |

| Conditions | Spectrophotometric enzyme kinetic assays measuring NADPH formation/consumption. |

Utilizing racemic DAP mixtures introduces competitive inhibitors that confound kinetic parameters, making stereopure meso-DAP critical for accurate high-throughput screening of DAP pathway inhibitors.

meso-DAP: 14.6 min

LL-DAP: 34.7 min

DAP Decarboxylase (LysA) Stereospecificity

Diaminopimelate decarboxylase (LysA) catalyzes the final step of the DAP pathway, converting meso-DAP to L-lysine and carbon dioxide. The enzyme is completely inactive against the DD- or LL-isomers of diaminopimelate, demonstrating 100% specificity for the meso-configuration [1].

| Evidence Dimension | Decarboxylation to L-lysine |

| Target Compound Data | 100% substrate recognition and turnover by DAP decarboxylase. |

| Comparator Or Baseline | LL-DAP and DD-DAP isomers. |

| Quantified Difference | DAP decarboxylase is completely inactive against LL-DAP and DD-DAP isomers, exclusively converting meso-DAP to L-lysine. |

| Conditions | In vitro L-lysine biosynthesis pathway assays at optimal pH 6.7-6.8. |

For biocatalytic synthesis of L-lysine, sourcing pure meso-DAP prevents the accumulation of unreactive isomeric impurities, streamlining downstream purification.

L-Lysine peptides: No activation (−)

Artifact-Free DapF Screening

In kinetic assays for DAP epimerase (DapF), utilizing commercial mixtures of DAP isomers as substrates in coupled DAP epimerase-DAP dehydrogenase systems leads to the rapid accumulation of NADPH. This accumulation causes severe feedback inhibition of DAPDH, resulting in spurious kinetic data [1]. Procuring pure meso-DAP circumvents this issue, enabling reliable reverse-direction assays and precise competitive inhibition profiling.

| Evidence Dimension | Assay reliability and signal-to-noise ratio |

| Target Compound Data | Pure meso-DAP enables robust reverse-direction kinetic assays. |

| Comparator Or Baseline | Commercial racemic DAP mixtures. |

| Quantified Difference | Using racemic mixtures in coupled assays causes NADPH accumulation that inhibits DAP dehydrogenase, leading to spurious kinetic data, whereas pure meso-DAP enables artifact-free competitive inhibition studies. |

| Conditions | Coupled spectrophotometric assays for DAP epimerase activity. |

Buyers developing DapF inhibitors must procure pure meso-DAP to avoid the false kinetic data generated by cheaper racemic mixtures.

Isoxazoline analog: IC50 = 14.9 µM

High-Throughput Antibiotic Screening

Because the DAP pathway is essential for bacterial survival and absent in mammals, it is a prime target for antibiotic discovery. Pure meso-DAP is required as a precise substrate or competitive inhibitor in kinetic assays for DAP epimerase (DapF), DAP dehydrogenase, and DAP decarboxylase (LysA)[2]. Using pure meso-DAP avoids the competitive inhibition and assay artifacts introduced by LL-DAP and DD-DAP found in racemic mixtures.

NOD1-Targeted Immunomodulator Synthesis

meso-DAP is the critical structural motif recognized by the NOD1 intracellular receptor. It is the required starting material for synthesizing peptidoglycan fragments (such as iE-DAP) and conformationally constrained analogs used as vaccine adjuvants or immunotherapeutics [1]. Substitution with LL-DAP completely abrogates receptor binding and immunostimulatory activity.

Biocatalytic Production of L-Lysine

In metabolic engineering and cell-free biocatalysis workflows aimed at producing L-lysine, meso-DAP serves as the direct, exclusive precursor for DAP decarboxylase [3]. Procuring stereopure meso-DAP ensures 100% theoretical yield conversion without the accumulation of unreactive LL- or DD-isomers, thereby simplifying downstream separation and purification processes.

Application Fit Matrix

References

- [1] Jakopin, Ž., et al. "Nucleotide-Binding Oligomerization Domain 1/Toll-Like Receptor 4 Co-Engagement Promotes Non-Specific Immune Response Against K562 Cancer Cells." Frontiers in Immunology 13 (2022): 946058.

- [2] Misono, H., et al. "Characterization of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum and its distribution in bacteria." Agricultural and Biological Chemistry 50.11 (1986): 2729-2734.

- [3] UniProtKB - P0A6B4 (DCAR_ECOLI). "lysA - Diaminopimelate decarboxylase - Escherichia coli (strain K12)." UniProt.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types